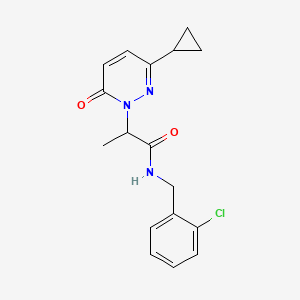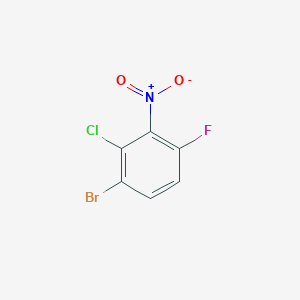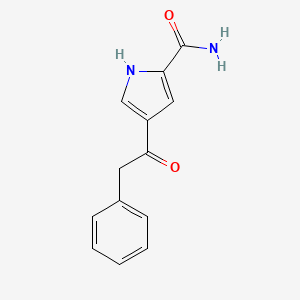![molecular formula C11H10N2O4 B2981687 N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097918-80-2](/img/structure/B2981687.png)
N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide is a complex organic compound characterized by the presence of bifuran and ethanediamide groups
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. For instance, ethylenediamine is corrosive and can cause burns and eye damage. It may also cause respiratory irritation . The safety and hazards of “N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide” would need to be determined through specific testing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide typically involves the reaction of 2,2’-bifuran with ethanediamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the conditions are optimized for solvent, reaction time, and substrate amounts to achieve high yields.
Industrial Production Methods
Industrial production of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide may involve large-scale microwave reactors to ensure efficient and consistent synthesis. The use of renewable resources and bioproducts, such as furfural derived from biomass, is also considered for sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced amide derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the bifuran and ethanediamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran oxides, while reduction can produce reduced ethanediamide derivatives.
Aplicaciones Científicas De Investigación
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in copper-catalyzed coupling reactions of aryl halides and alkyl alcohols.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and interaction with biological targets.
Mecanismo De Acción
The mechanism of action of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound’s bifuran and ethanediamide groups allow it to act as a ligand, facilitating reactions such as copper-catalyzed coupling . The pathways involved include the formation of stable complexes with metal ions and the modification of protein structures through covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-[(thiophen-2-yl)methyl]ethanediamide
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-(2,3-dimethylphenyl)ethanediamide
Uniqueness
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide is unique due to its specific combination of bifuran and ethanediamide groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique properties in terms of ligand formation and reactivity in various chemical reactions.
Propiedades
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-10(14)11(15)13-6-7-3-4-9(17-7)8-2-1-5-16-8/h1-5H,6H2,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWILHKDTOOGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)
![ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2981606.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2981607.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3-chlorophenyl)ethanediamide](/img/structure/B2981609.png)

![(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B2981613.png)
![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2981614.png)

![2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole](/img/structure/B2981618.png)

![Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2981620.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)
![5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981625.png)

